Benzyl-methyl-piperidin-2-ylmethyl-amine

Description

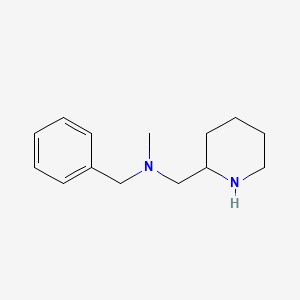

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-methyl-1-piperidin-2-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-16(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15-14/h2-4,7-8,14-15H,5-6,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUKMLXFIHYODW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCCN1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Benzyl Methyl Piperidin 2 Ylmethyl Amine and Its Derivatives

Retrosynthetic Analysis and Initial Synthetic Pathways

A retrosynthetic analysis of the target molecule, Benzyl-methyl-piperidin-2-ylmethyl-amine, reveals several key disconnections that form the basis for potential synthetic routes. The primary bonds for disconnection are the C-N bonds of the tertiary amines.

Scheme 1: Key Retrosynthetic Disconnections for this compound

Disconnection A (C-N Benzyl (B1604629) Bond): This disconnection points to a precursor such as N-methyl-1-(piperidin-2-yl)methanamine and a benzylating agent (e.g., benzyl bromide). This is a common and often high-yielding transformation.

Disconnection B (C-N Methyl Bond on Side Chain): This suggests a precursor like N-benzyl-1-(piperidin-2-yl)methanamine, which can be methylated.

Disconnection C (Piperidine Ring C-N Bond): A more fundamental disconnection breaks the piperidine (B6355638) ring itself, suggesting a double reductive amination of a suitable dicarbonyl compound with a diamine precursor. nih.gov

Disconnection D (Side Chain C-N Bond): This approach involves the coupling of a pre-formed N-benzyl-N-methylamine with a piperidine bearing an electrophilic group at the 2-position, such as a 2-(halomethyl)piperidine.

Initial synthetic pathways often commence from commercially available starting materials like 2-aminomethylpiperidine or 2-cyanopyridine (B140075). nih.govenamine.net A straightforward approach involves the sequential N-alkylation of 2-aminomethylpiperidine. For instance, reductive amination with benzaldehyde (B42025) can introduce the benzyl group, followed by N-methylation. The order of these alkylation steps can be varied, potentially influencing yields and purification strategies.

Total Synthesis Approaches

The total synthesis of this compound can be approached through various strategies, each with its own advantages and challenges. These range from simple linear sequences to more complex convergent and divergent routes that allow for the generation of diverse derivatives.

Multistep Linear Synthetic Sequences

A linear synthesis typically involves the sequential modification of a starting material in a step-by-step fashion. A plausible linear sequence for the target molecule could start from 2-cyanopyridine.

Scheme 2: Exemplary Linear Synthesis of this compound

This sequence begins with the catalytic hydrogenation of 2-cyanopyridine to afford 2-aminomethylpiperidine. nih.gov Subsequent protection of one of the amine functionalities would be necessary to achieve selective alkylation. For example, the primary amine could be selectively protected, followed by N-benzylation of the piperidine nitrogen, deprotection, and then N-methylation of the side-chain amine. Alternatively, as depicted, a one-pot reductive amination with benzaldehyde and methylamine (B109427) on a suitable precursor could be envisioned, though selectivity might be challenging.

A more controlled linear approach would involve the stepwise alkylation of 2-aminomethylpiperidine. This would likely involve protection/deprotection steps to ensure the desired connectivity.

| Step | Reaction | Reagents and Conditions | Typical Yield |

| 1 | Hydrogenation | 2-Cyanopyridine, H₂, Co-catalyst, 120-230°C, 10-45 MPa | Good |

| 2 | Reductive Amination | 2-Aminomethylpiperidine, Benzaldehyde, NaBH₃CN, MeOH | Moderate to Good |

| 3 | N-Methylation | N-Benzyl-1-(piperidin-2-yl)methanamine, Formaldehyde, Formic acid (Eschweiler-Clarke) | Good |

This table presents a generalized linear approach; specific yields and conditions would require experimental optimization.

Convergent and Divergent Synthetic Strategies

Convergent syntheses involve the preparation of key fragments of the target molecule separately, which are then combined in the later stages. This approach can be more efficient for complex molecules. For this compound, a convergent strategy could involve the synthesis of N-benzyl-N-methylamine and a suitably functionalized piperidine derivative, which are then coupled.

Scheme 3: Convergent Synthetic Approach

Divergent strategies are particularly useful for creating a library of related compounds from a common intermediate. Starting from a key intermediate like N-Boc-2-formylpiperidine, a variety of amines (including N-benzyl-N-methylamine) could be introduced via reductive amination to generate a range of derivatives.

Asymmetric Synthesis and Stereochemical Control

The 2-position of the piperidine ring in the target molecule is a stereocenter. Therefore, controlling the stereochemistry is a critical aspect of the synthesis, particularly for applications where a single enantiomer is required. Asymmetric synthesis can be achieved through several methods, including the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. A common strategy involves the use of chiral auxiliaries to direct the alkylation of a piperidine precursor. For instance, a chiral bicyclic lactam derived from an optically pure amino alcohol can be used to synthesize chiral 2-substituted piperidines. researchgate.net

Another approach utilizes tert-butanesulfinamide as a chiral auxiliary. Condensation of enantiopure tert-butanesulfinamide with a suitable aldehyde or ketone generates a sulfinimine, which can then undergo diastereoselective addition of a nucleophile. The sulfinyl group can then be removed to yield the chiral amine. researchgate.net

| Approach | Chiral Auxiliary | Key Transformation | Stereoselectivity |

| Meyers' Lactam | (S)-Valinol | Diastereoselective alkylation of the bicyclic lactam | High |

| Ellman's Auxiliary | (R)- or (S)-tert-Butanesulfinamide | Diastereoselective addition to N-sulfinylimines | Often >95:5 dr |

Diastereoselective Synthetic Routes

The synthesis of piperidine derivatives with defined stereochemistry is a significant challenge in organic chemistry. For this compound, the stereocenter at the C2 position of the piperidine ring is of primary importance. Diastereoselective strategies are crucial for isolating specific stereoisomers to investigate their differential properties.

One effective approach involves the asymmetric hydrogenation of suitably substituted pyridine (B92270) precursors. mdpi.com For instance, a 2-aminomethylpyridine derivative can be subjected to hydrogenation using a chiral catalyst, such as an Iridium(I) complex with a chiral P,N-ligand, to yield the desired piperidine with high enantioselectivity. mdpi.com Subsequent reductive amination with benzaldehyde followed by methylation would yield the target compound.

Another powerful method is the diastereoselective cyclization of acyclic precursors. An enantioselective α-amination of an aldehyde, followed by a reductive amination/cyclization sequence, can produce 2-aminomethylpiperidines in high yields with good stereocontrol. researchgate.net The stereochemistry is established early in the synthesis, guiding the subsequent ring formation. For example, a proline-catalyzed α-amination of a δ,ε-unsaturated aldehyde with an aminating agent like dibenzyl azodicarboxylate can initiate a cascade that, after reduction and cyclization, forms the chiral piperidine core. researchgate.net

More recent advances include copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine (B1172632) esters, which can generate 2,3-cis-disubstituted piperidines with excellent diastereoselectivity and enantioselectivity. nih.gov While targeting a 2-monosubstituted piperidine, the principles of this methodology can be adapted.

Table 1: Illustrative Diastereoselective Synthesis Approach

| Step | Reaction | Reagents and Conditions | Key Outcome |

| 1 | Asymmetric Hydrogenation | 2-((Methylamino)methyl)pyridine, Chiral Iridium Catalyst, H₂ | (R)- or (S)-Methyl(piperidin-2-ylmethyl)amine |

| 2 | Reductive Amination | Product from Step 1, Benzaldehyde, NaBH(OAc)₃ | Diastereomerically enriched this compound |

Novel Synthetic Methodologies for Core Structure Elaboration

Recent research has focused on developing more efficient and sustainable methods for constructing the core piperidine scaffold. A notable innovation is the synthesis of 2-aminomethylpiperidine, a key precursor to the title compound, from bio-renewable sources. rsc.org Specifically, 2,5-bis(aminomethyl)furan (B21128) can be converted to 2-aminomethylpiperidine through selective hydrogenolysis. rsc.org This "green chemistry" approach utilizes a Pt/γ-Al₂O₃ catalyst and proceeds in an aqueous solution, offering a more environmentally benign route compared to traditional synthetic pathways. rsc.org The yield of 2-aminomethylpiperidine can reach up to 72.0% under optimized conditions (140 °C and 1 MPa H₂). rsc.org

Another novel strategy involves the direct functionalization of piperidines using photoredox catalysis or metal-catalyzed C-H activation. researchgate.net These methods allow for the introduction of substituents onto a pre-formed piperidine ring with high regioselectivity. For instance, rhodium-stabilized donor/acceptor carbenes can functionalize N-protected piperidines at the C2 position, providing a direct route to the elaborated core structure. nih.gov

Derivatization and Functionalization Strategies for Research Probes

To explore structure-activity relationships (SAR) and develop molecular probes for biological research, the functionalization of the this compound scaffold is essential. Derivatization can be targeted at three primary locations: the piperidine ring, the benzyl moiety, and the amine centers.

Modifications of the Piperidine Ring System

The piperidine ring serves as a versatile scaffold for modification. Strategic C-H functionalization allows for the introduction of various substituents at positions C3, C4, and C5, which can modulate the compound's conformational preferences and interactions with biological targets. By selecting the appropriate nitrogen protecting group and dirhodium catalyst, it is possible to direct functionalization to specific sites on the ring. nih.gov For example, studies on related piperidines have shown that substitutions at various positions of the piperidine core can be explored to gain additional interactions with target proteins. nih.gov These modifications can include the introduction of alkyl, aryl, or functional groups that can act as handles for further chemical elaboration.

Functionalization of the Benzyl Moiety

Table 2: Potential Benzyl Moiety Functionalizations

| Reaction | Reagent | Potential Product | Purpose/Further Reaction |

| Bromination | NBS, AIBN | (4-Bromobenzyl)-methyl-piperidin-2-ylmethyl-amine | Suzuki or Stille coupling |

| Nitration | HNO₃, H₂SO₄ | Methyl-(4-nitrobenzyl)-piperidin-2-ylmethyl-amine | Reduction to aniline, then amidation |

| Acylation | Acetyl Chloride, AlCl₃ | (4-Acetylbenzyl)-methyl-piperidin-2-ylmethyl-amine | Further modification of the ketone |

Amine-Centered Derivatizations

The parent compound contains two nitrogen atoms—the piperidine ring nitrogen and the exocyclic secondary amine—both of which are potential sites for derivatization.

The piperidine nitrogen, being a tertiary amine in the final compound, is typically functionalized during the synthesis. However, if a precursor with a secondary amine on the piperidine ring is used, a variety of substituents other than the benzyl group could be introduced. acs.org

The exocyclic nitrogen, which is part of a methyl-benzyl-amine structure, can also be a target for modification, although this would alter the core definition of the compound. If starting from a precursor like 2-(aminomethyl)piperidine, this primary amine is a versatile handle for introducing a wide range of substituents through reactions such as acylation to form amides, sulfonylation to form sulfonamides, or further alkylation. nih.gov These modifications can significantly alter the basicity and hydrogen-bonding capacity of the molecule.

Chemical Reactivity and Mechanistic Investigations of Benzyl Methyl Piperidin 2 Ylmethyl Amine

Stereochemical Outcomes and Diastereomeric Control in Reactions

The presence of a stereocenter at the C2 position of the piperidine (B6355638) ring is a critical feature of Benzyl-methyl-piperidin-2-ylmethyl-amine. Any reaction that occurs on the molecule has the potential to be influenced by this pre-existing chirality, leading to diastereomeric products if a new stereocenter is formed.

The stereochemical outcome of reactions is highly dependent on the conformation of the piperidine ring and the approach of the incoming reagent. The bulky N-benzyl and C2-substituents will likely dictate a preferred chair conformation where these groups occupy equatorial positions to minimize steric hindrance.

Diastereoselective Synthesis: The synthesis of 2-substituted piperidines often employs strategies that control the stereochemistry. For example, double reductive amination cascades using chiral auxiliaries, such as an η4-dienetricarbonyliron complex, have been shown to proceed with complete diastereoselectivity. rsc.orgnih.gov Similarly, the synthesis of enantiopure piperidines can be achieved from amino acids via pyridinone intermediates, where stereocontrol is maintained throughout the reaction sequence. acs.org

Diastereomeric Control in Functionalization: When a new stereocenter is created, the ratio of the resulting diastereomers is determined by the energetic difference between the diastereomeric transition states. For instance, in the reduction of a ketone that might be introduced onto the side chain, the approach of the hydride reagent (e.g., from NaBH₄) would be sterically directed by the adjacent chiral center at C2, leading to a preferential formation of one diastereomer over the other.

Epimerization: In some cases, a less thermodynamically stable diastereomer may be formed under kinetic control. It is possible to epimerize this product to the more stable isomer. Light-mediated photoredox catalysis has been shown to be an effective method for epimerizing piperidines at the α-amino position, allowing for the conversion of a mixture of isomers to a single, most stable diastereomer. escholarship.org This process proceeds through a reversible radical intermediate.

The stereochemical considerations for reactions involving this compound are summarized in Table 2.

| Reaction Context | Stereochemical Principle | Expected Outcome |

|---|---|---|

| Reaction at side chain creating a new stereocenter | 1,2-Asymmetric Induction | Formation of a mixture of diastereomers, likely with one major product due to steric hindrance from the C2-substituted piperidine ring. |

| Reaction at C6 of the piperidine ring | Diastereoselective Functionalization | The existing C2 stereocenter would direct the stereochemical outcome, leading to a specific cis or trans relationship between the C2 and C6 substituents. rsc.org |

| Equilibration Conditions | Thermodynamic vs. Kinetic Control | A kinetically formed, less stable diastereomer could be converted to the thermodynamically favored diastereomer via epimerization. escholarship.org |

Catalytic Transformations Involving this compound as Substrate or Catalyst

The structure of this compound allows it to participate in catalytic processes both as a substrate and as a potential catalyst.

As a Substrate: The most significant catalytic transformation where this molecule would act as a substrate is in the hydrogenolytic cleavage of the N-benzyl group, as discussed previously. This reaction relies on a heterogeneous catalyst like Pd/C. acs.org

As a Catalyst or Ligand: The molecule contains a chiral 1,2-diamine-like motif, a privileged structure in asymmetric catalysis. The combination of the secondary amine and the tertiary amine, with a defined stereocenter, makes it a candidate for use as an organocatalyst or a chiral ligand for metal-catalyzed reactions.

Organocatalysis: Piperidine itself is known to catalyze Knoevenagel condensations. nih.gov The mechanism involves the formation of an iminium ion intermediate with the aldehyde, which increases its electrophilicity, and the piperidine also acts as a base to deprotonate the active methylene (B1212753) compound. With its chiral structure, this compound could potentially catalyze such reactions enantioselectively.

Chiral Ligand: The two nitrogen atoms can act as a bidentate ligand, chelating to a metal center. The chirality of the ligand could then be transferred during a catalytic transformation, inducing enantioselectivity in the product. Zinc(II) compounds, for example, have been shown to catalyze the nucleophilic addition of amines to nitriles, with piperidine derivatives influencing the reaction outcome. rsc.orgrsc.org

Kinetic and Thermodynamic Considerations in Reaction Processes

The kinetics and thermodynamics of reactions involving this compound are influenced by its structural and conformational properties.

Kinetic Factors: The rate of reaction at the two nitrogen centers will differ. The secondary amine is sterically more accessible and its lone pair is more available for donation compared to the tertiary amine within the piperidine ring. Therefore, reactions like N-alkylation are expected to occur much faster at the exocyclic nitrogen. researchgate.net Kinetic resolution is a powerful technique that exploits differences in reaction rates between enantiomers. In studies on N-Boc-2-aryl-4-methylenepiperidines, kinetic resolution via asymmetric deprotonation was achieved using a chiral base, allowing for the separation of enantiomers. nih.govacs.org This highlights that the kinetics of reactions at or near the chiral C2 center can be highly sensitive to stereochemistry.

Thermodynamic Factors: The stability of the piperidine ring conformation is a key thermodynamic consideration. The chair conformation is the most stable, and large substituents like the N-benzyl and C2-methylaminomethyl groups will preferentially occupy equatorial positions to minimize 1,3-diaxial interactions. The relative stability of diastereomeric products is also a crucial thermodynamic factor. As seen in photoredox-catalyzed epimerization studies, reactions can be designed to yield the thermodynamically most stable diastereomer, even if it is not the initial product. escholarship.org The relative energies of isomers can often be predicted using computational methods like Density Functional Theory (DFT). nih.gov

Intermediate Characterization and Reaction Pathway Elucidation

Elucidating the reaction pathways for this compound involves identifying the transient species formed during a reaction. While direct experimental characterization for this specific molecule is not available, mechanisms can be inferred from related systems.

Iminium and Enamine Intermediates: In reactions with carbonyl compounds, or when used as an organocatalyst, the secondary amine can form an iminium ion or an enamine. nih.gov These intermediates are central to many C-C bond-forming reactions in organic synthesis.

Acyliminium Ion Intermediates: While the N-benzyl group is not typically an activating group, if it were replaced with an N-acyl or N-alkoxycarbonyl group, the piperidine could form an N-acyliminium ion intermediate upon treatment with a Lewis acid. acs.org These electrophilic intermediates readily react with nucleophiles at the C2 or C6 positions.

Radical Intermediates: As mentioned, photoredox-catalyzed reactions proceed via radical intermediates. An α-amino radical could be formed at the C6 position through a single-electron transfer (SET) process, which then reacts with a coupling partner. nih.gov

Organometallic Intermediates: In catalytic debenzylation, the mechanism involves the interaction of the N-benzyl group with the surface of the palladium catalyst. The process is thought to involve oxidative addition of the C-H or C-N bond to the metal surface.

Carbanionic Intermediates: The oxidation of benzylamines by certain enzymes has been shown to proceed through a carbanionic intermediate. nih.gov While not a common pathway in standard organic synthesis, it highlights the potential for the benzylic position to be involved in reactivity under specific conditions.

The study of these intermediates often relies on a combination of spectroscopic methods (e.g., NMR for stable intermediates), trapping experiments, and computational modeling to map out the complete reaction energy profile. nih.gov

Computational and Theoretical Studies of Benzyl Methyl Piperidin 2 Ylmethyl Amine

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different spatial arrangements called conformations. Conformational analysis of Benzyl-methyl-piperidin-2-ylmethyl-amine is essential to understand its structural flexibility and the energetically preferred shapes it adopts.

The piperidine (B6355638) ring, a core feature of the molecule, typically adopts a low-energy chair conformation . The substituents on this ring—the benzyl-methyl-amine group at position 2 and the methyl group on the nitrogen—can be oriented in either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position.

For N-methyl piperidine, studies have explored the equilibrium between conformers where the methyl group is axial versus equatorial. rsc.org Similarly, for 2-substituted piperidines, the substituent's orientation is critical. In related 2-methyl-N-acylpiperidines, a switch from the equatorial to the axial conformer is driven by minimizing steric hindrance and optimizing electronic conjugation. nih.gov For this compound, the large benzyl-methyl-aminomethyl group at the C2 position would likely favor an equatorial orientation to minimize steric clashes with the piperidine ring atoms. The N-methyl group's preference can be more complex, influenced by subtle electronic and steric effects.

Computational studies on similar 1-acyl and 1-aryl 2-substituted piperazines have found that the axial conformation is often preferred, sometimes stabilized by intramolecular hydrogen bonds. nih.gov Quantum mechanical calculations, often using methods like B3LYP or M06-2X, can be employed to determine the relative free energies (ΔG) of these different conformers, mapping out the molecule's energy landscape. nih.gov The most stable conformer represents the global minimum on this landscape, which is the most likely structure of the molecule at equilibrium.

Table 1: Predicted Relative Energies for Key Conformations

This table is illustrative, based on principles from related N-substituted piperidines. Actual values require specific calculations for the target compound.

| Conformation of C2-substituent | Conformation of N-methyl | Relative Free Energy (ΔG) (kcal/mol) | Population (%) |

|---|---|---|---|

| Equatorial | Equatorial | 0.00 (Reference) | ~75% |

| Equatorial | Axial | +0.8 | ~20% |

| Axial | Equatorial | +2.5 | ~4% |

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations provide deep insights into the electronic properties of a molecule, which govern its reactivity and spectroscopic signatures.

Density Functional Theory (DFT) is a common method used to investigate the electronic structure of piperidine derivatives. researchgate.netresearchgate.net Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and reactive.

For this compound, the nitrogen atoms are expected to be the primary sites of electron density. The lone pair of electrons on the piperidine nitrogen and the secondary amine nitrogen makes them nucleophilic centers. Calculations on similar piperidine structures show that the distribution of electron density and the location of the HOMO and LUMO can predict which parts of the molecule are likely to act as electron donors (nucleophiles) or acceptors (electrophiles). nih.gov

Quantum chemical methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. rsc.org By calculating the magnetic shielding of atomic nuclei, one can predict ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical spectra are often compared with experimental data to confirm the molecule's structure. DFT calculations, using methods like B3LYP with a suitable basis set (e.g., 6-31G*), are frequently used for this purpose. nih.govnih.gov The calculated vibrational frequencies can be correlated with experimental IR spectra to identify characteristic functional group vibrations. researchgate.net

Theoretical chemistry can be used to model potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and calculating the energy of the transition state —the highest energy point along the reaction coordinate. These calculations are vital for understanding reaction mechanisms, such as the N-alkylation of the piperidine nitrogen or reactions involving the secondary amine. researchgate.net Studies have explored the reaction mechanisms of piperidine with other molecules to understand how stable products are formed. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations reveal how a molecule behaves over time in a dynamic environment, such as in a solvent or interacting with a biological macromolecule. researchgate.netnih.gov

In a typical MD simulation, the molecule is placed in a simulated box of solvent (e.g., water), and Newton's equations of motion are solved for every atom over a set period, often nanoseconds to microseconds. researchgate.netnih.gov This generates a trajectory that shows the molecule's conformational changes, flexibility, and interactions with its surroundings.

For a molecule like this compound, MD simulations are invaluable for studying its potential binding to protein targets. For instance, N-benzylpiperidine derivatives have been studied for their interactions with cholinesterases and sigma receptors. nih.govrsc.org Simulations can reveal:

Binding Pose Stability: Whether an initial docked pose remains stable over time. nih.gov

Key Interactions: Identifying which amino acid residues in the protein form stable hydrogen bonds or hydrophobic interactions with the ligand. nih.gov

Conformational Changes: How the ligand and protein adapt their shapes upon binding. researchgate.net

Solvent Effects: The role of water molecules in mediating the binding interaction. nih.gov

MD simulations often provide metrics like Root-Mean-Square Deviation (RMSD) to assess the stability of the ligand-protein complex over the simulation time. nih.gov

Structure-Property Relationship Theoretical Models (excluding efficacy/safety correlations)

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate variations in a molecule's structure with changes in a specific property. tandfonline.com For this compound, QSAR can be used to predict physicochemical properties based on its structure, without considering biological efficacy or safety.

Models can be built using various molecular descriptors that quantify different aspects of the molecule's structure:

Topological Descriptors: Based on the 2D connectivity of atoms. nih.gov

Physicochemical Descriptors: Such as LogP (lipophilicity) and molecular weight. tandfonline.com

Electronic Descriptors: Like dipole moment and ionization potential.

Spatial Descriptors: Related to the 3D shape of the molecule, such as van der Waals area. tandfonline.com

Studies on piperidine derivatives have successfully used QSAR to build models that predict properties like binding affinity (IC₅₀ or Ki values) to specific targets. nih.govresearchgate.net For example, a QSAR model might show that increasing the lipophilicity of the benzyl (B1604629) group substituent leads to a stronger binding affinity for a hydrophobic pocket in a protein. These models help in understanding which structural features are most influential for a given molecular property, guiding the design of new analogues with tailored characteristics. tandfonline.commdpi.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| N-methyl piperidine |

Ligand-Target Interaction Modeling at the Atomic Level (Theoretical Binding Modes)

Currently, there is a notable absence of publicly available research detailing the specific ligand-target interaction modeling and theoretical binding modes for the compound this compound. While computational studies, such as molecular docking and molecular dynamics simulations, are standard methodologies for predicting how a ligand might interact with a biological target, specific data sets including binding affinities, interaction types, and key amino acid residues for this particular compound have not been published in peer-reviewed literature.

In silico research on analogous compounds, particularly N-benzylpiperidine derivatives, has been conducted to explore their interactions with various biological targets, including monoamine transporters (such as the serotonin (B10506) and dopamine (B1211576) transporters) and enzymes like acetylcholinesterase and monoamine oxidases. biomolther.orgresearchgate.netmdpi.com These studies typically involve docking the ligand into the active site of the target protein to predict its binding conformation and energy. For instance, research on certain 4-benzylpiperidine (B145979) carboxamides has identified hydrophobic interactions with specific amino acid residues like Ala169, Tyr175, Ile172, and Phe341 within the human serotonin transporter. biomolther.org

However, without specific studies on this compound, any discussion of its theoretical binding modes would be purely speculative. The precise interactions are highly dependent on the three-dimensional structure of both the ligand and the specific target, and data from related but structurally distinct molecules cannot be directly extrapolated. The creation of accurate data tables detailing these interactions, therefore, is not possible at this time.

Further research, including dedicated molecular modeling studies on this compound, would be required to elucidate its potential biological targets and the atomic-level details of its binding interactions.

Preclinical in Vitro and in Vivo Investigations of Benzyl Methyl Piperidin 2 Ylmethyl Amine in Research Models Excluding Therapeutic Efficacy and Safety Aspects

Target Identification and Molecular Mechanism of Interaction Studies

The benzylpiperidine moiety is a versatile scaffold frequently utilized in medicinal chemistry to interact with a range of biological targets. researchgate.net Its structural flexibility and the ability of the nitrogen atom to form crucial cation-π and π–π interactions allow for potent and selective binding to various enzymes and receptors. researchgate.net

Enzyme Binding Kinetics and Inhibition Mechanisms

Research into benzylpiperidine derivatives has identified them as effective inhibitors of several key enzymes, including cholinesterases and monoacylglycerol lipase (MAGL).

Cholinesterase Inhibition: Certain benzylpiperidine-linked benzimidazolinones have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. nih.gov Kinetic analysis using Lineweaver–Burk plots demonstrated that these compounds act as competitive inhibitors. nih.gov Molecular docking studies revealed that the N-benzylpiperidine moiety fits into the catalytic active site (CAS) of AChE, with the benzyl (B1604629) ring forming a π–π interaction with the Trp86 residue. nih.gov

Similarly, a series of polyfunctionalized pyridines featuring a benzylpiperidine motif showed potent, dual-target activity against both AChE and BuChE. nih.govresearchgate.net For instance, one highly active compound demonstrated IC50 values of 13 nM for AChE and 3.1 µM for BuChE. researchgate.net

Monoacylglycerol Lipase (MAGL) Inhibition: The benzylpiperidine scaffold has also been optimized for the reversible inhibition of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. unisi.it A class of benzylpiperidine and benzylpiperazine derivatives showed significant inhibitory potency. unisi.it Mechanistic studies, including pre-incubation and dilution tests, confirmed a reversible binding mode for these compounds. unisi.it Molecular modeling suggested their binding mode is shifted toward the entrance of the MAGL active site compared to other inhibitor classes. unisi.it

| Compound Class | Target Enzyme | Inhibition Value (IC50) | Inhibition Mechanism |

|---|---|---|---|

| Benzylpiperidine-linked Benzimidazolinones | AChE / BChE | Not Specified | Competitive nih.gov |

| Polyfunctionalized Pyridines with Benzylpiperidine | AChE | 13 nM researchgate.net | Not Specified |

| Polyfunctionalized Pyridines with Benzylpiperidine | BuChE | 3.1 µM researchgate.net | Not Specified |

| Benzoylpiperidine Derivatives | MAGL | 80 nM nih.gov | Reversible nih.gov |

| Diarylsulfide Benzoylpiperidines | MAGL | 1.26 - 1.86 nM nih.gov | Not Specified |

Receptor Ligand Binding Profile and Selectivity Assessments

Benzylpiperidine derivatives have demonstrated high affinity and selectivity for various receptors, particularly sigma receptors (S1R and S2R) and monoamine transporters.

Sigma Receptor Binding: Several studies have identified benzylpiperidine-based compounds as potent sigma receptor ligands. nih.govnih.gov One screening campaign identified a compound with a Ki value of 3.2 nM for S1R, which acted as an agonist in functional assays. nih.gov In another study, a benzylpiperidine-containing pyridine (B92270) derivative showed a very high affinity for the human sigma-1 receptor (hS1R) with a Ki of 1.45 nM and a 290-fold selectivity over the S2R subtype. nih.govresearchgate.net Docking studies indicate that the protonated nitrogen of the piperidine (B6355638) ring forms a key salt bridge with the Asp114 residue in the S1R binding pocket, while the benzyl moiety engages in hydrophobic interactions. nih.gov

Monoamine Transporter Interaction: The 4-benzylpiperidine (B145979) carboxamide scaffold has been studied for its interaction with serotonin (B10506) (SERT), norepinephrine (NET), and dopamine (B1211576) (DAT) transporters. nih.gov Structure-activity relationship studies revealed that substitutions on the aromatic ring and the length of the linker chain critically determine the binding affinity and selectivity for these transporters. nih.gov For instance, compounds with a diphenyl group showed stronger inhibition of DAT, while those with a biphenyl ring had higher affinity for SERT. nih.gov Methylphenidate, a well-known benzylpiperidine derivative, functions as a norepinephrine-dopamine reuptake inhibitor. wikipedia.org

Other Receptor Targets: Derivatives of the benzylpiperidine scaffold have also been developed as ligands for histamine H3 receptors (H3R) and serotonin 5-HT2A receptors. nih.govnih.gov Certain 4-oxypiperidine ethers containing a benzyl moiety at the piperidine nitrogen showed nanomolar affinity for the H3R. nih.gov

| Compound Class | Target Receptor | Binding Affinity (Ki) | Selectivity |

|---|---|---|---|

| Piperidine/Piperazine Derivatives | S1R | 3.2 nM nih.gov | High vs. S2R nih.gov |

| Polyfunctionalized Pyridines with Benzylpiperidine | hS1R | 1.45 nM nih.govresearchgate.net | 290-fold vs. S2R researchgate.net |

| 4-Oxypiperidine Ethers with Benzylpiperidine | hH3R | 12.5 nM nih.gov | Not Specified |

| Benzoylpiperidine-based Cycloalkanones | 5-HT2A | pKi = 8.60 nih.gov | 66-fold vs. 5-HT2C nih.gov |

Cellular Uptake, Trafficking, and Subcellular Localization Research

While specific studies detailing the cellular uptake and trafficking of Benzyl-methyl-piperidin-2-ylmethyl-amine are absent, research on related piperidine-containing molecules provides a general framework. The cellular uptake of piperine, an alkaloid containing a piperidine ring, was enhanced when complexed with cyclic glucans in Caco-2 cell models. nih.gov This suggests that formulation can significantly influence membrane transport. nih.gov The lipophilicity and ionization state (pKa) of benzylpiperidine derivatives are critical factors governing their ability to cross cellular membranes. nih.gov For many piperidine-based compounds targeting intracellular proteins, passive diffusion across the cell membrane is a primary mechanism of entry, driven by their physicochemical properties.

Investigation of Molecular Pathways and Cellular Processes Modulation

The engagement of specific enzymes and receptors by benzylpiperidine derivatives leads to the modulation of various downstream cellular pathways.

For example, piperidine derivatives that inhibit cholinesterases can restore acetylcholine levels, thereby modulating cholinergic neurotransmission pathways. nih.gov In the context of cancer research, certain N-(piperidine-4-yl)benzamide derivatives have been shown to induce cell cycle arrest in HepG2 cells. researchgate.net Western blot analysis revealed that one potent compound inhibited cyclin B1 expression while enhancing the expression of tumor suppressor proteins p21 and p53, indicating modulation of the p53/p21-dependent cell cycle pathway. researchgate.net Other benzoylpiperidine compounds that inhibit MAGL can impact signaling pathways reliant on fatty acids, which are important in both inflammation and tumorigenesis. nih.gov

In Vivo Distribution and Metabolic Pathway Elucidation in Non-Human Models

The in vivo behavior of piperidine derivatives is highly dependent on their specific structure. Phencyclidine (PCP), a well-known phenylcyclohexyl piperidine, is both water- and lipid-soluble, allowing it to distribute rapidly throughout the body after administration. wikipedia.org It is extensively metabolized in the liver, primarily through oxidative hydroxylation by cytochrome P450 enzymes, with metabolites subsequently excreted in the urine. wikipedia.org

Methylphenidate is primarily metabolized by the CES1A1 enzyme in the liver into ritalinic acid, with the vast majority of the drug being excreted in the urine as metabolites. wikipedia.org The co-ingestion of alcohol can increase plasma levels of d-methylphenidate by up to 40%. wikipedia.org

Pharmacokinetic Profiles for Research Tool Application

The pharmacokinetic properties of benzylpiperidine derivatives determine their utility as research tools. The bioavailability of orally administered methylphenidate ranges from 11–52%, with a half-life of 2–3 hours. wikipedia.org The duration of action varies significantly based on the formulation, from 2–4 hours for immediate-release to 8–12 hours for extended-release versions. wikipedia.org

For compounds designed to act on the central nervous system, the ability to cross the blood-brain barrier is crucial. This property was confirmed for certain benzylpiperidine-based H3R ligands in in vivo evaluations. nih.gov The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is a key consideration in the design of benzylpiperidine derivatives for both research and therapeutic purposes. unisi.it

Identification of Metabolic Products and Pathways in Research Organisms

The biotransformation of this compound in research organisms is anticipated to proceed through several key metabolic pathways, consistent with the metabolism of other alicyclic amines and N-benzyl compounds. researchgate.net In vitro studies on structurally related molecules, such as N-benzyl-N-methylaniline, using rat liver microsomes have identified N-dealkylation and para-hydroxylation as major metabolic reactions. nih.gov These findings suggest that the metabolic fate of this compound likely involves enzymatic modifications at the N-benzyl group, the N-methyl group, the piperidine ring, and the benzyl ring.

The primary metabolic pathways for alicyclic amines include N-oxidation, oxidative N-dealkylation, ring oxidation, and potential ring opening. researchgate.net For this compound, the following transformations are plausible:

N-Debenzylation: Oxidative removal of the benzyl group is a common metabolic pathway for N-benzyl amines. acs.org This process would lead to the formation of methyl-piperidin-2-ylmethyl-amine and benzoic acid (which would be further metabolized).

N-Demethylation: The N-methyl group can also be removed via oxidative dealkylation, yielding Benzyl-piperidin-2-ylmethyl-amine. Studies with similar tertiary amines show that dealkylation is a primary metabolic route. nih.gov

Aromatic Hydroxylation: The benzyl group's aromatic ring is susceptible to hydroxylation, typically at the para-position, resulting in (4-Hydroxybenzyl)-methyl-piperidin-2-ylmethyl-amine. nih.gov

Piperidine Ring Oxidation: The piperidine ring itself can be a site for metabolic attack. researchgate.net This can involve hydroxylation at various positions on the carbon skeleton or the formation of a lactam (piperidone) derivative through oxidation of the carbon alpha to the nitrogen.

These metabolic reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. researchgate.net The interplay of these pathways results in a profile of metabolites that are generally more polar and more readily excreted than the parent compound. Understanding these biotransformation pathways is crucial in preclinical research to characterize the molecule's disposition in biological systems.

Table 1: Potential Metabolic Products of this compound

| Metabolic Pathway | Resulting Metabolite | Chemical Name |

| N-Debenzylation | Metabolite I | Methyl-piperidin-2-ylmethyl-amine |

| N-Demethylation | Metabolite II | Benzyl-piperidin-2-ylmethyl-amine |

| Aromatic Hydroxylation | Metabolite III | (4-Hydroxybenzyl)-methyl-piperidin-2-ylmethyl-amine |

| Piperidine Ring Oxidation | Metabolite IV | Benzyl-methyl-(6-oxo-piperidin-2-yl)methyl-amine |

Protein-Ligand Interaction Dynamics and Thermodynamics (Research Focus)

The interaction of this compound with protein targets, particularly receptors in the central nervous system, has been a subject of research interest, with a focus on understanding the molecular forces and thermodynamic properties governing these interactions. Studies on closely related N-benzylpiperidine derivatives that act as sigma-1 (σ1) receptor ligands provide significant insight into the binding dynamics. nih.govnih.gov

Molecular docking and dynamics simulations reveal that the binding of these ligands within the σ1 receptor is characterized by specific, high-affinity interactions. nih.govresearchgate.net The protonated amine moiety is a critical anchor for binding. For instance, the nitrogen atom of the basic benzylamino group in similar piperidine derivatives forms a strong salt bridge with the carboxylate group of glutamic acid residue 172 (Glu172) within the σ1 binding site. nih.gov This electrostatic interaction is further stabilized by a hydrogen bond with the hydroxyl group of tyrosine 103 (Tyr103). nih.gov

Thermodynamic analysis of these interactions provides a quantitative understanding of the binding process. The free energy of binding (ΔGbind) for potent σ1 ligands with a similar scaffold is favorable, often in the range of -10 to -12 kcal/mol. nih.govresearchgate.net This binding energy is a composite of enthalpic (ΔHbind) and entropic (-TΔSbind) contributions. researchgate.net The strong electrostatic interactions, such as the salt bridge with Glu172, provide a substantial negative enthalpic contribution. nih.gov The hydrophobic interactions between the ligand and the lipophilic pocket also contribute favorably to the enthalpy and can have a complex effect on entropy due to the displacement of water molecules from the binding site.

Table 2: Key Interactions and Thermodynamic Parameters for N-Benzylpiperidine Scaffolds at the σ1 Receptor

| Parameter | Description | Example Value/Residues | Reference |

| Key Electrostatic Interaction | Salt bridge and hydrogen bond formation. | Amine nitrogen with Glu172 and Tyr103. | nih.gov |

| Key Hydrophobic Interactions | Engagement with the lipophilic binding pocket. | Leu105, Met93, Tyr103, Leu182, Ala185, Tyr206. | nih.govresearchgate.net |

| Binding Affinity (Ki) | Measure of the ligand's potency for the receptor. | Low nanomolar range (e.g., 1.45 nM to 50 nM) for related ligands. | nih.govnih.gov |

| Binding Free Energy (ΔGbind) | Overall energy change upon ligand binding. | -11.2 kcal/mol for a related pyridine derivative. | researchgate.net |

| Enthalpic Contribution (ΔHbind) | Heat change associated with binding. | -4.93 kcal/mol (per-residue contribution from Glu172/Tyr103). | nih.gov |

Advanced Analytical Methodologies for Research Characterization of Benzyl Methyl Piperidin 2 Ylmethyl Amine

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of Benzyl-methyl-piperidin-2-ylmethyl-amine, confirming the connectivity of atoms, and investigating its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. Both ¹H and ¹³C NMR are employed to provide a detailed picture of the molecular framework of this compound.

In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity of the signals for this compound would provide extensive structural information. The aromatic protons of the benzyl (B1604629) group would typically appear in the downfield region (δ 7.2-7.4 ppm), while the aliphatic protons of the piperidine (B6355638) ring and the methylene (B1212753) and methyl groups would resonate at higher fields. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity between the benzyl, methyl, and piperidin-2-ylmethyl fragments. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing the number and electronic environment of all carbon atoms in the molecule. rsc.org The aromatic carbons would have characteristic shifts between 120 and 140 ppm, while the aliphatic carbons of the piperidine ring and the N-methyl and methylene groups would be found in the upfield region of the spectrum. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be utilized to differentiate between CH, CH₂, and CH₃ groups.

Dynamic NMR spectroscopy could be employed to study conformational changes and restricted rotations within the molecule, such as the inversion of the piperidine ring or rotation around the C-N bonds. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar structures and standard chemical shift ranges.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Benzyl-CH₂ | ~3.5 | ~63 |

| Aromatic C-H | 7.2-7.4 | 127-129 |

| Aromatic Quaternary C | - | ~139 |

| N-CH₃ | ~2.2 | ~42 |

| Piperidine C2-H | ~2.8 | ~60 |

| Piperidine C2-CH₂ | ~2.4-2.6 | ~58 |

| Piperidine C3, C4, C5-H | 1.2-1.8 | 24-30 |

| Piperidine C6-H | ~2.9 | ~54 |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of this compound with high accuracy. By providing a mass measurement accurate to several decimal places, HRMS can unequivocally confirm the molecular formula of the compound. unisi.it

In addition to molecular formula confirmation, HRMS coupled with fragmentation techniques (MS/MS) is invaluable for structural elucidation. The fragmentation pattern of this compound would be expected to show characteristic losses. Key fragmentation pathways would likely involve the cleavage of the benzylic bond to produce a tropylium (B1234903) ion (m/z 91), and fragmentation of the piperidine ring. These fragmentation patterns serve as a fingerprint for the molecule, aiding in its identification and in the structural characterization of potential synthesis byproducts or metabolites.

Table 2: Predicted HRMS Fragmentation Data for this compound Molecular Formula: C₁₄H₂₂N₂

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 219.1856 | Protonated molecular ion |

| [M-C₇H₇]⁺ | 128.1179 | Loss of the benzyl group |

| [C₇H₇]⁺ | 91.0542 | Tropylium ion from benzylic cleavage |

| [C₆H₁₂N]⁺ | 98.0964 | Fragment from piperidine ring cleavage |

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and methyl/methylene groups would appear just below 3000 cm⁻¹. theaic.org C-N stretching vibrations for the tertiary amines would be observed in the fingerprint region, typically between 1250 and 1020 cm⁻¹. The presence of the monosubstituted benzene (B151609) ring would be confirmed by characteristic overtone bands in the 2000-1650 cm⁻¹ region and strong absorptions from out-of-plane C-H bending around 770-730 cm⁻¹ and 710-690 cm⁻¹. nist.gov

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C-C stretching vibrations within the benzyl and piperidine rings. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| C-N Stretch | 1250-1020 |

| Aromatic C=C Stretch | 1600-1450 |

| Aromatic C-H Out-of-Plane Bending | 770-690 |

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid. researchgate.net For this compound, which possesses a chiral center at the C2 position of the piperidine ring, X-ray crystallography can unambiguously determine its absolute stereochemistry, provided a suitable single crystal can be grown. nih.gov

The analysis would yield precise data on bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the piperidine ring (e.g., chair conformation) and the spatial arrangement of the benzyl and methylamino-methyl substituents. Furthermore, the crystallographic data would elucidate intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which dictate the crystal packing. researchgate.net Studies on polymorphism, the ability of a compound to exist in multiple crystalline forms, are also enabled by this technique, which is crucial in materials science and pharmaceutical development.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

Advanced Chromatographic Separations for Purity, Enantiomeric, and Diastereomeric Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers.

Given the presence of a stereocenter at the C2 position of the piperidine ring, this compound exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating and quantifying these enantiomers. nih.gov The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Common CSPs for separating chiral amines include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or Pirkle-type phases. google.com The development of a chiral HPLC method would involve screening various chiral columns and mobile phase compositions to achieve baseline separation of the (R)- and (S)-enantiomers. nih.gov This is critical for controlling the stereochemical purity of the final compound, as different enantiomers can exhibit distinct biological activities. nih.gov For non-chromophoric compounds, pre-column derivatization can be used to introduce a chromophore, allowing for UV detection. nih.gov

Table 5: Hypothetical Chiral HPLC Separation Parameters

| Parameter | Condition |

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R)-enantiomer | 8.5 min |

| Retention Time (S)-enantiomer | 10.2 min |

| Resolution (Rs) | > 2.0 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of volatile and semi-volatile compounds. nih.gov For a compound such as this compound, which contains a secondary and a tertiary amine, direct analysis by GC can be challenging due to its polarity. These functional groups can interact with active sites in the GC system, leading to poor peak shape (tailing) and potential sample loss. jfda-online.com To overcome these issues and to increase the compound's volatility for GC analysis, chemical derivatization is a common and necessary prerequisite. jfda-online.com

Derivatization Strategies

The primary goal of derivatization is to convert the polar N-H and tertiary amine functionalities into less polar, more volatile, and thermally stable groups. jfda-online.com Common strategies include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) converts the secondary amine to a fluoroacyl derivative. These derivatives are highly volatile and exhibit excellent chromatographic properties. jfda-online.com

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used, although they are generally more reactive towards hydroxyl and primary amine groups. jfda-online.com

Expected GC-MS Fragmentation Pattern

Once derivatized, the compound can be analyzed using GC-MS with electron ionization (EI). The resulting mass spectrum provides a fragmentation pattern that acts as a chemical fingerprint. For a derivatized analogue of this compound, the fragmentation is predictable and informative for structural elucidation. The major cleavage points are anticipated at the bonds alpha to the nitrogen atoms and the benzylic position.

A key fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond, which would lead to the formation of a highly stable tropylium ion (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91. nih.govcaymanchem.com This is often a base peak or at least a very prominent ion in the mass spectra of such compounds. caymanchem.com Further fragmentation would involve the piperidine ring. The piperidine ring itself can undergo characteristic fragmentation, often leading to ions at m/z 96 or through various ring cleavages. nih.gov

The table below outlines the predicted key fragment ions for a derivatized form of this compound following EI-MS analysis.

| Predicted m/z | Ion Structure/Origin | Significance |

|---|---|---|

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl moiety. Often the base peak. caymanchem.com |

| Variable | [M-CH₃]⁺ | Loss of the N-methyl group. |

| Variable | [M-C₇H₇]⁺ | Loss of the benzyl group. |

| 98 | [C₆H₁₂N]⁺ | Fragment containing the piperidine ring via cleavage of the exocyclic C-C bond. |

| 84 | [C₅H₁₀N]⁺ | Common fragment from the piperidine ring itself after initial fragmentation. |

Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS) for Complex Mixture Analysis and Structural Confirmation

For non-volatile compounds or those requiring definitive structural confirmation without derivatization, hyphenated liquid chromatography techniques are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing complex mixtures. semanticscholar.org The compound can be separated from a matrix using reversed-phase liquid chromatography (e.g., on a C18 column) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid to ensure protonation of the analyte. nih.gov

Using electrospray ionization (ESI) in positive ion mode, this compound would be detected as its protonated molecule, [M+H]⁺. For unequivocal identification, tandem mass spectrometry (MS/MS) is performed on this precursor ion. In this process, the precursor ion is fragmented through collision-induced dissociation (CID) to produce a series of characteristic product ions. This technique, often operated in Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity and is widely used for quantification. nih.gov

The predicted fragmentation of the [M+H]⁺ ion would involve the most labile bonds, such as the benzylic C-N bond and the C-C bond between the piperidine ring and the methylene bridge.

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Origin of Fragment |

|---|---|---|

| 219.19 | 91.05 | Loss of the methyl-piperidin-2-ylmethyl-amine moiety, forming the tropylium ion. |

| 219.19 | 128.14 | Loss of the benzyl group via cleavage of the N-CH₂Ph bond. |

| 219.19 | 98.10 | Cleavage of the exocyclic C-C bond, resulting in the protonated piperidinemethyl fragment. |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

While MS techniques provide valuable information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation. researchgate.net The hyphenation of LC with NMR (LC-NMR) allows for the acquisition of high-quality NMR data on compounds that have been chromatographically separated from a mixture. researchgate.net

For a compound like this compound, LC-NMR can be used in a stop-flow mode. researchgate.net In this approach, the chromatographic flow is paused when the peak of interest is in the NMR flow cell, allowing sufficient time to acquire more complex and information-rich spectra, including:

¹H NMR: To determine the number and environment of protons.

¹³C NMR: To identify the number and type of carbon atoms. researchgate.net

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between atoms. For instance, an HMBC (Heteronuclear Multiple Bond Correlation) experiment would show correlations between the benzylic protons and carbons in the piperidine ring, definitively confirming the structure. researchgate.netresearchgate.net

This level of detailed structural information is crucial for distinguishing between isomers and confirming the precise arrangement of the benzyl, methyl, and piperidin-2-ylmethyl groups, a task that can sometimes be challenging with mass spectrometry alone. researchgate.net

Future Directions and Academic Research Applications of Benzyl Methyl Piperidin 2 Ylmethyl Amine

Development as a Chemical Probe for Fundamental Biological Processes

Chemical probes are essential small-molecule reagents for dissecting complex biological processes. nih.gov An ideal chemical probe exhibits high selectivity and potency for its molecular target, allowing for the modulation of the target's function in cellular and in vivo models. nih.gov The benzylpiperidine framework, a core component of benzyl-methyl-piperidin-2-ylmethyl-amine, has been successfully employed in the development of chemical probes. For instance, derivatives of benzylpiperidine have been explored as inhibitors of enzymes such as monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. unisi.it The development of selective MAGL inhibitors allows for the study of the physiological roles of 2-arachidonoylglycerol (2-AG), a major endocannabinoid neurotransmitter. unisi.it

Future research could focus on functionalizing the this compound scaffold to develop novel chemical probes. By systematically modifying the benzyl (B1604629) and piperidine (B6355638) rings, as well as the methyl and amine substituents, it may be possible to generate probes with high affinity and selectivity for a variety of biological targets. These probes could be instrumental in elucidating the functions of proteins in signaling pathways, understanding disease mechanisms, and validating new drug targets.

Table 1: Potential Biological Targets for Chemical Probes Based on the this compound Scaffold

| Target Class | Specific Example(s) | Potential Research Application |

| Enzymes | Serine Hydrolases (e.g., MAGL, FAAH), Acetylcholinesterase (AChE) | Elucidating roles in neurotransmission and inflammation unisi.itnih.gov |

| G-Protein Coupled Receptors (GPCRs) | Cannabinoid Receptors (CB1, CB2), Dopamine (B1211576) Receptors | Investigating signaling pathways in the central nervous system |

| Ion Channels | Voltage-gated sodium channels, Calcium channels | Studying neuronal excitability and synaptic transmission |

Role in the Advancement of Novel Synthetic Methodologies

The synthesis of substituted piperidine rings is a significant area of research in organic chemistry due to their prevalence in natural products and pharmaceuticals. ajchem-a.com The development of efficient and stereoselective methods for the synthesis of complex piperidine derivatives is crucial for drug discovery and chemical biology. ajchem-a.com The synthesis of this compound itself, and its derivatives, can serve as a platform for advancing novel synthetic methodologies.

Academic research in this area could focus on:

Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry at the C2 position of the piperidine ring.

Late-Stage Functionalization: Devising new chemical reactions to modify the benzyl and piperidine rings in the final steps of the synthesis, allowing for the rapid generation of a library of analogs.

Green Chemistry Approaches: Utilizing environmentally friendly reagents and reaction conditions for the synthesis of this compound and its derivatives. researchgate.net

The insights gained from these synthetic studies would not only facilitate the exploration of the chemical space around this compound but also contribute to the broader field of heterocyclic chemistry.

Contribution to Structure-Based Design Principles in Chemical Biology

Structure-based drug design is a powerful paradigm that utilizes the three-dimensional structure of a biological target to design small molecules with high affinity and selectivity. uni-muenchen.denih.gov The benzylpiperidine scaffold has been a valuable component in the structure-based design of inhibitors for various targets. For example, the benzyl group can engage in hydrophobic interactions within a binding pocket, while the piperidine ring can be functionalized to form hydrogen bonds or other polar interactions. nih.gov

The specific stereochemistry and conformational flexibility of this compound make it an interesting candidate for structure-based design studies. High-resolution structural information, such as that obtained from X-ray crystallography or cryo-electron microscopy, of this compound in complex with a protein target would provide valuable insights into its binding mode. This information could then be used to guide the design of next-generation molecules with improved properties. Furthermore, computational modeling and simulation studies could be employed to predict the binding of this compound derivatives to various targets, thereby accelerating the design-synthesize-test cycle.

Potential as a Scaffold for Rational Design of Academic Tool Compounds

Academic tool compounds are high-quality chemical probes used to investigate the functions of proteins and pathways in a non-therapeutic context. The development of such tools is crucial for basic research. The this compound structure represents a versatile scaffold for the rational design of such compounds. Its modular nature allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.

For example, the piperidine nitrogen can be functionalized to attach different substituents, which can modulate the compound's basicity and interaction with biological targets. nih.gov The benzyl group can be substituted with various functional groups to explore structure-activity relationships (SAR) and improve binding affinity. acs.org The development of a library of compounds based on the this compound scaffold could yield valuable tool compounds for a wide range of academic research areas, from neurobiology to oncology.

Table 2: Key Structural Modifications of this compound for Tool Compound Development

| Structural Component | Potential Modifications | Desired Outcome |

| Benzyl Ring | Substitution with electron-donating or -withdrawing groups | Enhanced binding affinity and selectivity |

| Piperidine Ring | Introduction of substituents, ring conformational locking | Improved target engagement and pharmacokinetic properties |

| Methyl Group | Replacement with other alkyl or functional groups | Probing steric and electronic requirements of the binding pocket |

| Amine Linker | Variation in length and flexibility | Optimization of spatial orientation for target interaction |

Unaddressed Research Questions and Emerging Opportunities in its Academic Study

The academic study of this compound is still in its nascent stages, presenting a landscape of unanswered questions and exciting research opportunities. A primary unaddressed question is the comprehensive biological activity profile of this specific compound. A systematic screening against a broad panel of biological targets could reveal novel and unexpected activities.

Emerging opportunities in the academic study of this compound include:

Target Identification: For any identified biological activity, determining the specific molecular target(s) of this compound will be a crucial next step. This can be achieved through techniques such as affinity chromatography, activity-based protein profiling (ABPP), and chemoproteomics. unisi.it

Mechanism of Action Studies: Once a target is identified, elucidating the precise mechanism by which this compound modulates its function will be essential. This could involve biochemical assays, structural biology, and cell-based functional assays.

Pharmacokinetic and Pharmacodynamic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound will be necessary to assess its potential as a lead compound for further development.

Exploration of Therapeutic Potential: Based on its biological activity and mechanism of action, the potential of this compound and its analogs in various disease models, such as neurodegenerative disorders or cancer, could be explored. ajchem-a.comnih.gov

Q & A

Q. What are the recommended safety protocols for handling Benzyl-methyl-piperidin-2-ylmethyl-amine in laboratory settings?

- Methodological Answer : When handling this compound, use respiratory protection (e.g., P95 respirators in the U.S. or ABEK-P2 in the EU) and avoid environmental release into drainage systems. Personal protective equipment (PPE) should include gloves, goggles, and lab coats. Due to limited toxicological data, adhere to strict exposure controls and conduct risk assessments for acute toxicity and carcinogenicity, even though major agencies (IARC, ACGIH) have not classified it as carcinogenic .

Q. What synthetic routes are available for this compound, and how are yields optimized?

- Methodological Answer : Synthesis often involves reductive amination or nucleophilic substitution. For example, similar piperidine derivatives are synthesized via HCl/MeOH-mediated deprotection of benzyl ethers, followed by purification using column chromatography. Reaction optimization includes temperature control (e.g., 0°C for sensitive intermediates) and solvent selection (DMF for polar aprotic conditions). Yields (~60–80%) depend on stoichiometric ratios and catalyst use, as seen in analogous compounds .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Characterization relies on NMR (¹H/¹³C) for functional group verification and HRMS for molecular weight confirmation. For crystallographic analysis, single-crystal X-ray diffraction (e.g., monoclinic P21/c space group with parameters a = 13.10 Å, b = 13.82 Å) provides atomic-level structural validation, as demonstrated in related benzyl-piperidine derivatives .

Advanced Research Questions

Q. How can contradictions in toxicological data for this compound be resolved?

- Methodological Answer : Discrepancies in carcinogenicity classifications (e.g., "possible human carcinogen" vs. unclassified status by IARC) require cross-referential studies. Perform in vitro Ames tests for mutagenicity and compare results with in vivo rodent models. Additionally, analyze metabolite profiles using LC-MS to identify reactive intermediates that may explain conflicting data .

Q. What role does this compound play in coordination chemistry, and how can its ligand properties be exploited?

- Methodological Answer : The compound’s tertiary amine and benzyl groups enable it to act as a bidentate ligand for transition metals (e.g., Hg²⁺ in dichloridomercury complexes). To study catalytic applications, prepare metal complexes under inert atmospheres and characterize their geometry via X-ray crystallography. Compare stability constants with analogous ligands (e.g., pyridylmethyl amines) to assess binding efficacy .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to model electron density distributions and frontier molecular orbitals. Predict regioselectivity in substitution reactions by analyzing partial charges on the piperidine nitrogen and benzyl carbons. Validate models against experimental NMR shifts and kinetic data from analogous systems .

Q. How can researchers address the lack of physicochemical data (e.g., solubility, pKa) for this compound?

- Methodological Answer : Conduct experimental determinations :

- Solubility : Use shake-flask methods in solvents (water, DMSO, ethanol) at 25°C.

- pKa : Employ potentiometric titration with a glass electrode in 0.1 M KCl.

Cross-validate results with computational tools like ACD/Labs or SPARC, which estimate properties based on structural fragments .

Data Contradiction and Research Gap Analysis

Q. Why do existing studies report conflicting data on the environmental persistence of this compound?

- Methodological Answer : Variations in biodegradation assays (e.g., OECD 301 vs. EPA 835.3170) may explain discrepancies. Standardize testing using closed bottle tests (OECD 301D) with activated sludge inoculum. Monitor degradation via HPLC-UV and compare half-lives under aerobic vs. anaerobic conditions to clarify environmental fate .

Q. What experimental designs are recommended to elucidate the compound’s mechanism in biological systems?

- Methodological Answer : Use radiolabeled analogs (e.g., ¹⁴C-labeled at the benzyl group) for tracer studies in cell cultures. Combine with siRNA knockdowns of putative target proteins (e.g., amine oxidases) to identify metabolic pathways. Pair these with metabolomics (LC-HRMS) to map downstream intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.